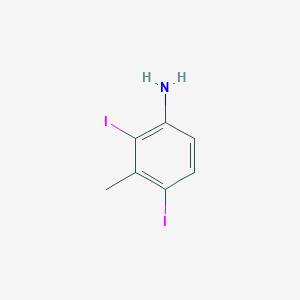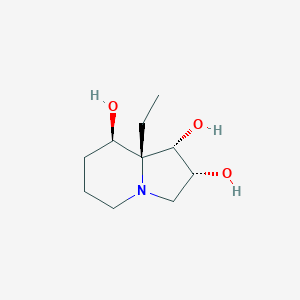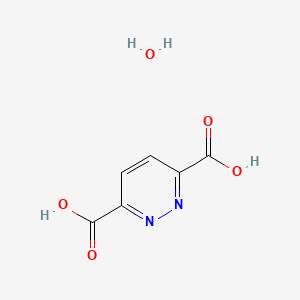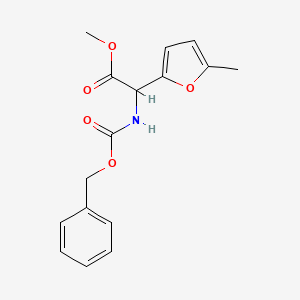
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a 5-methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step often involves the reaction of benzyl chloroformate with an amino precursor under basic conditions to form the benzyloxycarbonyl-protected amine.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Free amines.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and proteases. Its benzyloxycarbonyl group is a common protecting group in peptide synthesis.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved by esterases, releasing the active amine. The furan ring may interact with specific receptors or enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetate: Similar structure but without the methyl group on the furan ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophene-2-yl)acetate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is unique due to the presence of the 5-methylfuran moiety, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity in biological systems.
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
methyl 2-(5-methylfuran-2-yl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H17NO5/c1-11-8-9-13(22-11)14(15(18)20-2)17-16(19)21-10-12-6-4-3-5-7-12/h3-9,14H,10H2,1-2H3,(H,17,19) |
Clé InChI |
ZJYRIZIFLJODDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


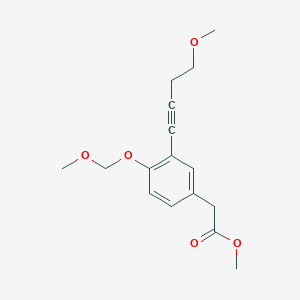
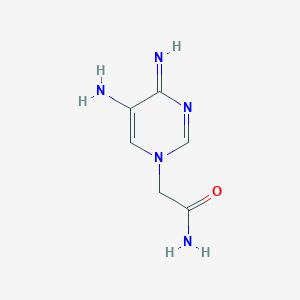
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
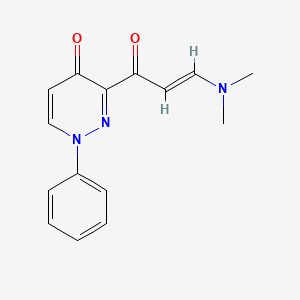
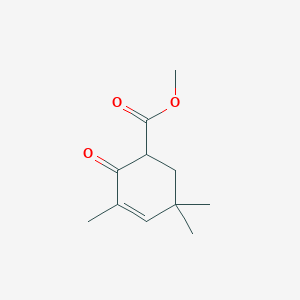
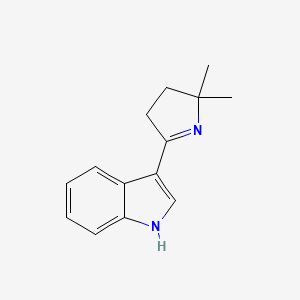
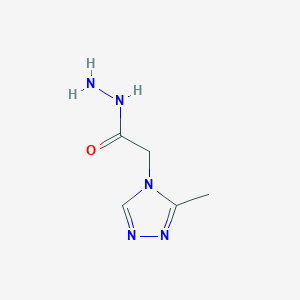
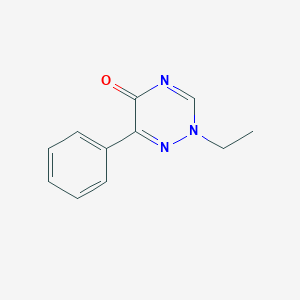
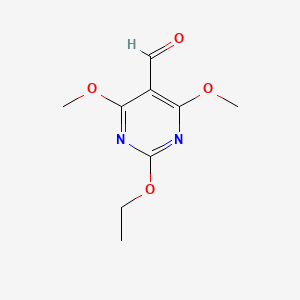
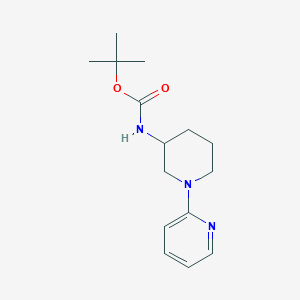
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
